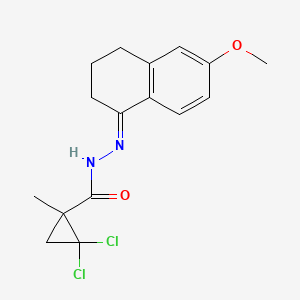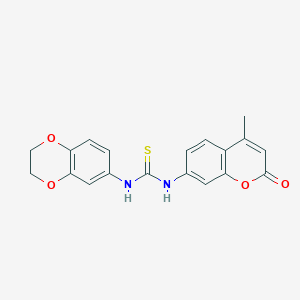
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as BDBM-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDBM-1 belongs to the class of thiourea derivatives, which have shown promising results in various biological studies.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood. However, it has been reported that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea exerts its biological activity by inhibiting specific enzymes or pathways. In the study by Sharma et al. (2017), N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea was found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. In the study by Gupta et al. (2019), N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea was found to inhibit the activity of the NS2B-NS3 protease of the dengue virus, which is essential for viral replication.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been reported to exhibit various biochemical and physiological effects. In the study by Sharma et al. (2017), N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea was found to induce apoptosis (programmed cell death) in breast cancer cells. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea was also found to inhibit the migration and invasion of cancer cells. In the study by Gupta et al. (2019), N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea was found to inhibit the release of viral particles from infected cells, thereby reducing the viral load. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been reported to inhibit the growth of biofilms formed by Candida albicans (Siddiqui et al., 2018).
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in lab experiments is its potential therapeutic applications. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has shown promising results in various biological studies, making it a potential candidate for drug development. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea can be easily synthesized using a two-step process, which makes it readily available for research purposes. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
For the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea include investigating its potential therapeutic applications in other diseases, elucidating its mechanism of action, and developing analogs with improved solubility and efficacy.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been studied for its potential therapeutic applications in various fields of science. It has been reported to exhibit anticancer, antiviral, and antifungal activities. In a study conducted by Sharma et al. (2017), N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea showed promising results in inhibiting the growth of breast cancer cells. Another study by Gupta et al. (2019) reported that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea exhibited antiviral activity against the dengue virus. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been studied for its antifungal properties and has shown potential in inhibiting the growth of Candida albicans (Siddiqui et al., 2018).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-11-8-18(22)25-16-9-12(2-4-14(11)16)20-19(26)21-13-3-5-15-17(10-13)24-7-6-23-15/h2-5,8-10H,6-7H2,1H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKGBCCXLHMXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-(2-methoxyphenyl)-N~1~-[2-(methylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4839641.png)

![1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4839652.png)
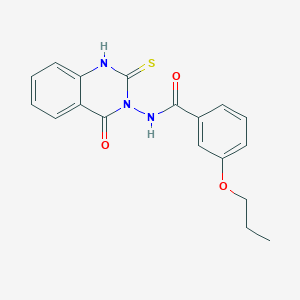
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B4839685.png)
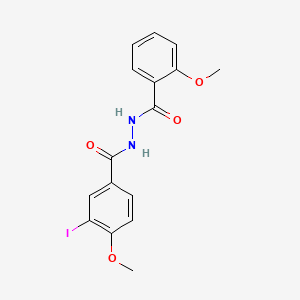
![6-bromo-2-(2-chlorophenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4839694.png)
![5,6-dimethyl-3-(2-oxo-2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4839697.png)
![N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4839710.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4839713.png)
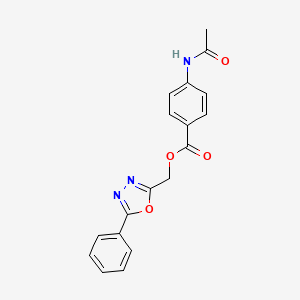
![N-(2,4-dichlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4839725.png)
